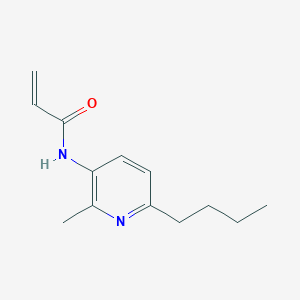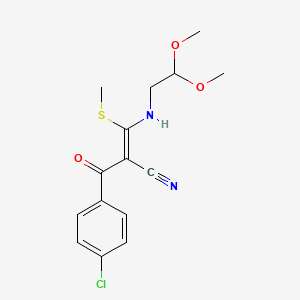
9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as FNH-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of purine derivatives and has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Scientific Research Applications
Lipophilic Anti-HIV Prodrugs
Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs have been synthesized for improved central nervous system delivery. These compounds aim to be more lipophilic than current anti-HIV drugs for better blood-brain barrier penetration, potentially offering a superior treatment option for HIV in the brain. Such compounds, upon adenosine deaminase-catalyzed hydrolysis in the brain, are expected to release active anti-HIV agents, highlighting the strategic approach to drug design for targeting HIV within the central nervous system (Driscoll et al., 1995).
Hydrogen-Bonded Complex Structures
Research into purine-pyrimidine hydrogen-bonded complexes has provided insights into molecular interactions that are crucial for DNA structure and function. Studies of these complexes offer a deeper understanding of the molecular basis of DNA replication and transcription processes, contributing to the broader knowledge of genetic mechanisms and potential therapeutic interventions (Sobell, 1966).
Advanced Polymeric Materials
The synthesis and characterization of new polyamides derived from fluorene and other aromatic compounds have led to the development of materials with desirable properties such as high thermal stability, solubility in organic solvents, and potential applications in high-performance plastics, coatings, and electronic devices. These materials demonstrate the importance of molecular engineering in creating polymers with specific, tailored properties (Hsiao et al., 1999).
Antimicrobial and Antimycobacterial Agents
Novel fluorinated compounds have been synthesized for their potential use as antimicrobial and antimycobacterial agents. These compounds, designed to target specific bacterial mechanisms, could lead to new treatments for infections resistant to current antibiotics, highlighting the ongoing need for new antimicrobial strategies in the face of rising drug resistance (Bawazir & Abdel-Rahman, 2018; Dinakaran et al., 2008).
properties
IUPAC Name |
9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN6O4/c19-10-6-2-4-8-12(10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-5-1-3-7-11(9)25(28)29/h1-8H,(H2,20,26)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULNMNDWWKKJAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)
![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)

![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)
![(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2412539.png)

![[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2412543.png)

